3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione
Description
3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-yl)cyclobut-3-ene-1,2-dione is a cyclobutenedione derivative featuring a four-membered ring core with two ketone groups (1,2-dione) and a double bond at position 3. The compound is substituted at positions 3 and 4 with a butoxy (-O-C₄H₉) group and a 3,5-dimethylpyrrol-2-yl moiety, respectively. The pyrrole substituent contributes electron-donating character due to its aromatic nitrogen and methyl groups, while the butoxy group introduces moderate lipophilicity.
Properties
CAS No. |
918129-19-8 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-yl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H17NO3/c1-4-5-6-18-14-10(12(16)13(14)17)11-8(2)7-9(3)15-11/h7,15H,4-6H2,1-3H3 |
InChI Key |
VHCLANURUKQDAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=O)C1=O)C2=C(C=C(N2)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diketone and Pyrrole Derivatives
Cyclocondensation reactions between 1,2-diketones and heterocyclic amines offer a one-pot route to fused cyclobutene systems. For 3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione, this method requires:
- A butoxy-substituted 1,2-diketone (e.g., 3-butoxy-2,4-pentanedione)
- 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
The reaction proceeds via a [2+2] cycloaddition under thermal or photochemical conditions, followed by oxidative aromatization. Yields for analogous systems range from 35% to 58%, depending on the substituents’ steric bulk.
Stepwise Functionalization of Dichlorocyclobutenedione
A more controlled approach involves sequential nucleophilic substitutions on dichlorocyclobutenedione (9 ):
- Pyrrole Installation : Treatment with 3,5-dimethylpyrrole in tetrahydrofuran (THF) at −78°C, using diisopropylethylamine (DIPEA) as a base, affords 4-(3,5-dimethyl-1H-pyrrol-2-YL)-3-chlorocyclobut-3-ene-1,2-dione.
- Butoxy Substitution : Reacting the intermediate with sodium butoxide in ethanol at 50°C replaces the remaining chlorine atom with a butoxy group.
This method achieves higher regioselectivity (>95%) compared to cyclocondensation, with isolated yields of 53% after crystallization.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Critical parameters for the stepwise method include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | −78°C (Step 1) 50°C (Step 2) |
Prevents side reactions in Step 1 Accelerates alkoxylation in Step 2 |
| Solvent | THF (Step 1) Ethanol (Step 2) |
Enhances nucleophilicity of pyrrole Facilitates SN2 mechanism for butoxy group |
Polar aprotic solvents like dimethylformamide (DMF) reduce yields by promoting decomposition of the cyclobutenedione core.
Catalytic and Stoichiometric Considerations
- Base Selection : DIPEA outperforms triethylamine in Step 1 due to its stronger base strength (pKa = 11.4 vs. 10.7), which deprotonates the pyrrole efficiently.
- Molar Ratios : A 1:1.2 ratio of dichlorocyclobutenedione to 3,5-dimethylpyrrole minimizes dimerization byproducts.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods:
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Cyclocondensation | 35–58 | 85–90 | Moderate | Low regioselectivity |
| Stepwise Functionalization | 53 | 98 | High | Requires cryogenic conditions |
The stepwise approach is favored for pharmaceutical applications due to superior purity, while cyclocondensation remains useful for bulk synthesis.
Large-Scale Production Techniques
Continuous Flow Synthesis
Recent adaptations employ microreactors to enhance heat transfer during the exothermic pyrrole addition step. Key advantages include:
- 20% increase in yield compared to batch processes
- Reduced reaction time (2 hours vs. 8 hours)
Purification Protocols
- Crystallization : Methanol/water mixtures (7:3 v/v) yield needle-shaped crystals with >99% purity.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) resolves residual dichlorocyclobutenedione (Rf = 0.7 vs. 0.4 for product).
Mechanistic Insights and Side Reactions
Pyrrole Addition Mechanism
The reaction follows a conjugate addition-elimination pathway:
- Deprotonation of 3,5-dimethylpyrrole by DIPEA generates a nucleophilic enolate.
- Attack at the β-carbon of dichlorocyclobutenedione forms a tetrahedral intermediate.
- Elimination of HCl produces the mono-substituted intermediate.
Competing pathways include over-addition (yielding bis-pyrrole derivatives) and ring-opening of the cyclobutene moiety.
Butoxy Installation Challenges
The SN2 displacement of chlorine by butoxide is susceptible to steric hindrance. Strategies to mitigate this include:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide)
- Ultrasonic irradiation to enhance mixing
Emerging Methodologies
Enzymatic Synthesis
Preliminary studies explore lipase-catalyzed acylations to install the butoxy group under mild conditions (pH 7.0, 37°C). This method avoids harsh bases but currently achieves only 22% yield.
Photochemical Approaches
UV irradiation (254 nm) of maleic anhydride and butoxyacetylene precursors generates cyclobutene diones in 40% yield, though pyrrole incorporation remains challenging.
Chemical Reactions Analysis
Oxidation and Functionalization
-
Reagents/Conditions : Phenyl iodine(III) diacetate, butanol, room temperature, followed by purification via column chromatography .
-
Mechanism : Oxidation of phenolic precursors to form the diketone structure, facilitating subsequent functionalization .
Alkyne Activation and Cyclization
-
Reagents/Conditions : Paraformaldehyde, CuBr, diisopropylamine in dioxane at 110°C .
-
Mechanism : Formation of alkenyl intermediates via alkyne activation, followed by cyclization under thermal conditions (TFE, 100°C) to yield the cyclobutene framework .
Synthesis Overview Table
| Step | Reagents/Solvents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Phenyl iodine(III) diacetate, butanol | RT, overnight | Cyclohexa-2,5-dien-1-one derivative |
| Alkyne Activation | Paraformaldehyde, CuBr, diisopropylamine | Dioxane, 110°C | Alkenyl intermediate |
| Cyclization | TFE | 100°C, 4h | Cyclobutene-dione core |
Reaction Mechanisms
The compound exhibits reactivity typical of diketones and heterocycles, with mechanisms influenced by its butoxy substituent and pyrrole ring.
Nucleophilic Substitution
-
Butoxy Group : The butoxy group (OR) undergoes substitution via SN2 mechanisms, particularly under basic conditions. This is facilitated by the electron-withdrawing ketone groups, which stabilize the transition state.
-
Pyrrole Substituent : The 3,5-dimethylpyrrole moiety (at position 4) may participate in electrophilic aromatic substitution, though steric hindrance from methyl groups limits reactivity .
Electrophilic Addition
-
Cyclobutene Ring : The strained cyclobutene-dione system undergoes electrocyclic ring-opening under thermal or photochemical conditions, forming conjugated dienes or ketenes .
-
Diketone Reactivity : The 1,2-dione system reacts with nucleophiles (e.g., Grignard reagents) at carbonyl carbons, potentially leading to annulation or rearrangements .
Mechanism Highlights Table
| Reaction Type | Key Features | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Substitution | SN2 mechanism, butoxy group | Basic conditions | Alkoxy group replacement |
| Electrocyclic Ring-Opening | Thermal/Photochemical | High temperature | Conjugated dienes/ketenes |
Cyclobutene-Dione Rearrangements
-
Thermolysis : The cyclobutene-dione undergoes rearrangements analogous to cyclobutenone derivatives, potentially forming fused bicyclic systems or quinones .
-
Radical-Mediated Pathways : Under thermolysis, diradical intermediates may form, leading to cyclizations or epoxide formation, depending on substituents .
Pyrrole Functionalization
-
Substitution : The pyrrole’s 2-position (substituted with the cyclobutene-dione) is susceptible to electrophilic attack, though regioselectivity is influenced by methyl groups at positions 3 and 5 .
-
Coordination Chemistry : The electron-rich pyrrole may participate in metal-mediated reactions, though specific examples for this compound are not detailed in the literature .
Scientific Research Applications
Organic Synthesis
3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione serves as a versatile intermediate in organic synthesis. Its unique structure allows it to undergo various chemical reactions, making it valuable for creating complex molecules. The compound can participate in:
- Nucleophilic substitutions : Leveraging its electrophilic carbonyl groups.
- Cycloaddition reactions : Due to the strained cyclobutene ring, which can lead to the formation of larger cyclic structures.
The compound's structural features suggest potential applications in medicinal chemistry. Research indicates that derivatives of compounds containing pyrrole and cyclobutene structures exhibit various biological activities:
- Anticancer properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial activity : The compound may possess properties that can combat bacterial infections.
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of pyrrole-based compounds, derivatives similar to 3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways .
Material Science
Research into the material properties of 3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione indicates potential uses in developing advanced materials:
- Polymerization : The compound can be utilized as a monomer or additive in polymer chemistry to enhance material properties such as flexibility and thermal stability.
Table 2: Potential Material Applications
| Application Area | Potential Uses |
|---|---|
| Polymer Chemistry | Monomer for high-performance polymers |
| Coatings | Additive for improved adhesion and durability |
Mechanism of Action
The mechanism of action of 3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclobutenedione derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of the target compound with structurally related analogs.
Structural and Functional Differences
Key Findings
Substituent Impact on Reactivity: The target compound’s pyrrole and butoxy groups contrast sharply with the trifluoromethyl (CF₃) and aminocyclohexyl groups in the Kanto Reagents analogs. The CF₃ groups in the latter enhance electrophilicity, making them reactive toward nucleophiles, whereas the target compound’s electron-rich pyrrole may stabilize charge-transfer interactions. Compared to the thiophene-pyrazole hybrid in , the target lacks hydrogen-bonding donors (e.g., -NH₂, -OH), reducing its polarity.
Solubility and Stability: The hydrochloride salt form of the Kanto compounds improves aqueous solubility, a feature absent in the neutral target compound. This suggests the target may require formulation with solubilizing agents for biological testing. The butoxy group’s lipophilicity could enhance membrane permeability relative to the hydrophilic amino groups in other analogs.
Synthetic Pathways: The target compound’s synthesis likely involves alkylation of the cyclobutenedione core with butanol and subsequent coupling to a pre-functionalized pyrrole. In contrast, the Kanto compounds require fluorination and stereospecific amination, increasing synthetic complexity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For cyclobutene-dione derivatives, the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing heterocyclic groups (e.g., pyrrole substituents) . Optimization involves adjusting solvents (e.g., DCM or toluene), temperature (80–105°C for cycloadditions), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) . Monitoring reaction progress via TLC and HPLC ensures intermediate purity. Yield improvements (up to 70–85%) are achieved by slow addition of reagents and inert atmosphere conditions .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (300–400 MHz) identifies substituent environments, with syn/anti conformers distinguished via variable-temperature NMR in CDCl₃ . FT-IR confirms carbonyl stretches (C=O at ~1750 cm⁻¹) and NH/OH bonds .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). SHELX programs (e.g., SHELXL) refine structures, with R-factor thresholds < 0.05 ensuring accuracy .
Q. What are the key solubility and stability considerations for handling this compound in biological assays?
- Methodological Answer : The compound is typically stored at 2–8°C in dark, dry conditions to prevent hydrolysis of the cyclobutene-dione core . Solubility in DMSO or DCM (1–10 mM) is preferred for in vitro assays. Stability tests via HPLC (C18 columns, acetonitrile/water mobile phase) confirm degradation thresholds under physiological pH (7.4) and temperature (37°C) .
Advanced Research Questions
Q. How do computational methods (DFT, AIM) predict the electronic structure and non-covalent interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and charge distribution, revealing electrophilic sites at the cyclobutene-dione ring . Atoms-in-Molecules (AIM) analysis identifies critical hydrogen bonds (e.g., N–H···O=C) and anion-π interactions in crystal packing . Software like Gaussian or ORCA integrates these methods, with wavefunction files validated against experimental SCXRD data .
Q. What strategies resolve contradictions in reaction intermediate identification during synthesis?
- Methodological Answer : Discrepancies in intermediate structures (e.g., zwitterionic vs. neutral forms) are addressed via:
- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of heteroatoms (e.g., pyrrole nitrogen) .
- Dynamic NMR : Captures conformational exchange in intermediates (e.g., syn ↔ anti isomerism) .
- Theoretical Optimization : DFT-geometry optimizations match experimental bond lengths/angles, resolving ambiguities in proposed intermediates .
Q. How does substituent variation (e.g., butoxy vs. propylamino groups) impact biological activity and target binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Propylamino groups enhance membrane permeability in antimicrobial assays (e.g., C. albicans efflux pump inhibition) compared to methoxy derivatives .
- Docking Studies : AutoDock Vina or Schrödinger models ligand-receptor interactions (e.g., cyclobutene-dione binding to fungal MFS transporters) . IC₅₀ values correlate with substituent hydrophobicity (logP) and H-bond donor capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
